(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-alanyl-D-alanine

Catalog No.
S15939712
CAS No.
538334-18-8
M.F
C21H22N2O5
M. Wt
382.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-alanyl-D-al...

CAS Number

538334-18-8

Product Name

(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-alanyl-D-alanine

IUPAC Name

(2R)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]propanoic acid

Molecular Formula

C21H22N2O5

Molecular Weight

382.4 g/mol

InChI

InChI=1S/C21H22N2O5/c1-12(19(24)22-13(2)20(25)26)23-21(27)28-11-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,12-13,18H,11H2,1-2H3,(H,22,24)(H,23,27)(H,25,26)/t12-,13+/m0/s1

InChI Key

VXGGBPQPMISJCA-QWHCGFSZSA-N

Canonical SMILES

CC(C(=O)NC(C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Isomeric SMILES

C[C@@H](C(=O)N[C@H](C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

The compound (((9H-Fluoren-9-yl)methoxy)carbonyl)-L-alanyl-D-alanine is a derivative of amino acids featuring a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group. This compound is characterized by its molecular formula C18H17N2O4C_{18}H_{17}N_{2}O_{4} and a molecular weight of approximately 311.34 g/mol. The Fmoc group is widely utilized in peptide synthesis as a protective moiety for amines, allowing for selective reactions without interference from the amino group.

The Fmoc group can be removed under basic conditions, typically using a solution of piperidine or other amine bases, which liberates the free amine for further reactions. The compound can participate in various coupling reactions to form peptides, where it can react with other activated carboxylic acids or their derivatives to extend peptide chains. Additionally, the presence of both L-alanine and D-alanine in its structure allows for stereochemical studies and the synthesis of peptides with specific chirality.

While specific biological activities of (((9H-Fluoren-9-yl)methoxy)carbonyl)-L-alanyl-D-alanine are not extensively documented, compounds containing Fmoc-protected amino acids are often evaluated for their roles in drug development and biochemistry. They can serve as intermediates in the synthesis of bioactive peptides, which may exhibit various biological functions such as antimicrobial activity, immunomodulation, and enzyme inhibition .

The synthesis of (((9H-Fluoren-9-yl)methoxy)carbonyl)-L-alanyl-D-alanine generally involves the following steps:

  • Protection of Amino Acids: L-alanine and D-alanine are first protected using the Fmoc group.
  • Coupling Reaction: The protected amino acids are then coupled using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt).
  • Deprotection: Finally, the Fmoc group can be removed to yield the desired product.

This multi-step process allows for the precise control of the peptide sequence and structure.

(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-alanyl-D-alanine has applications primarily in:

  • Peptide Synthesis: Used as an intermediate in the synthesis of peptides for research and therapeutic purposes.
  • Drug Development: Potentially useful in creating peptide-based drugs that target specific biological pathways.
  • Bioconjugation: Involved in linking peptides to other biomolecules for enhanced therapeutic efficacy.

Studies on similar compounds suggest that Fmoc-protected amino acids like (((9H-Fluoren-9-yl)methoxy)carbonyl)-L-alanyl-D-alanine may interact with various receptors and enzymes involved in metabolic processes. Such interactions can be crucial for understanding their pharmacological profiles and optimizing their use in drug design .

Several compounds share structural similarities with (((9H-Fluoren-9-yl)methoxy)carbonyl)-L-alanyl-D-alanine. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaMolecular WeightUnique Features
(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-alanineC18H17NO4311.34 g/molContains both L and D forms of alanine
(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-alanyl-L-alanineC21H22N2O5382.41 g/molContains two L-alanines; different chirality
N-(9H-Fluoren-9-ylmethoxycarbonyl)-D-alanineC18H17NO4311.34 g/molSimilar structure but only D-alanine
D-Alanine, 3-(acetylamino)-N-(9H-fluoren-9-ylmethoxy)carbonylC19H20N2O5344.37 g/molContains an acetylamino group

The unique aspect of (((9H-Fluoren-9-yl)methoxy)carbonyl)-L-alanyl-D-alanine lies in its combination of both L and D forms of alanine, making it particularly valuable for studies involving stereochemistry and peptide synthesis.

XLogP3

2.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

382.15287181 g/mol

Monoisotopic Mass

382.15287181 g/mol

Heavy Atom Count

28

UNII

JC576PE7H4

Dates

Modify: 2024-08-15

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